4,4'-(ethyne-1,2-diyl)dibenzonitrile
Description
Properties
IUPAC Name |
4-[2-(4-cyanophenyl)ethynyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZDHZWUDEBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281861 | |
| Record name | 4,4′-(1,2-Ethynediyl)bis[benzonitrile] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-36-4 | |
| Record name | 4,4′-(1,2-Ethynediyl)bis[benzonitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5216-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-(1,2-Ethynediyl)bis[benzonitrile] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4'-(ethyne-1,2-diyl)dibenzonitrile can be synthesized through various methods, one of which involves the use of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a common method, where aryl halides react with arylboronic acids in the presence of a palladium catalyst and a base . Another method involves the use of cobalt carbonyl complexes in a reaction with 4-cyanophenylacetylene .
Industrial Production Methods: Industrial production of 4,4'-(ethyne-1,2-diyl)dibenzonitrile typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,4'-(ethyne-1,2-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Covalent Organic Frameworks (COFs)
Covalent organic frameworks are porous materials formed through the covalent bonding of organic building blocks. 4,4'-(Ethyne-1,2-diyl)dibenzonitrile serves as a crucial ligand in the synthesis of COFs, which have applications in catalysis, gas storage, and separation processes.
Case Study: Biocatalysis
A study demonstrated that 4,4'-(ethyne-1,2-diyl)dibenzonitrile can be utilized to create a dual-pore COF with ethylenetetraaniline. This COF effectively immobilizes lipase PS for enantioselective reactions involving racemic secondary alcohols. The framework achieved a conversion rate of 50% over 80 minutes , showcasing its potential in biocatalytic applications .
Table: Properties of COFs Synthesized with 4,4'-(Ethyne-1,2-diyl)dibenzonitrile
| Property | Value |
|---|---|
| Surface Area | High (specific values vary) |
| Pore Volume | Significant (specific values vary) |
| Conversion Rate | 50% (in biocatalysis) |
| Reaction Time | 80 minutes |
Photocatalytic Applications
The compound is also employed in photocatalytic reactions, particularly in the production of hydrogen peroxide. When reacted with trimethyltriazine, it forms COFs that facilitate this process at a rate of 1.8 mmol h⁻¹ g⁻¹ . This application is critical for environmental remediation and energy conversion technologies.
Case Study: Hydrogen Peroxide Production
In a research setting, the photocatalytic efficiency of COFs containing 4,4'-(ethyne-1,2-diyl)dibenzonitrile was evaluated under UV light. The results indicated that these frameworks could significantly enhance the production of hydrogen peroxide compared to traditional methods .
Fluorescent Materials
Another notable application of 4,4'-(ethyne-1,2-diyl)dibenzonitrile is in the synthesis of fluorescent macromolecules. The compound's structure allows for high fluorescence quantum yields, making it suitable for use in sensors and imaging technologies.
Case Study: Synthesis of Fluorescent Dyes
A Rothmund reaction involving 4,4'-(ethyne-1,2-diyl)dibenzonitrile and pyrrole derivatives led to the formation of boron dipyrromethene complexes with a fluorescence quantum yield of 32% . These dyes are valuable for biological imaging and sensing applications due to their strong luminescence properties .
Mechanism of Action
The mechanism of action of 4,4'-(ethyne-1,2-diyl)dibenzonitrile involves its interaction with various molecular targets and pathways. The compound’s acetylene linkage and cyanophenyl groups allow it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s reactivity and binding affinity, making it useful in catalysis and molecular recognition processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyne-Linked Derivatives
Key Insights :
- The ethyne spacer enhances π-conjugation and charge mobility, critical for photocatalytic activity in CTF-EDDBN .
- Replacing nitrile with carboxylic acid groups (e.g., in MOFs) improves porosity but alters chemical stability .
Diazene and Hydrazine Derivatives
Key Insights :
- Azo and hydrazine linkers introduce redox activity but reduce structural rigidity compared to ethyne .
Donor-Acceptor Systems
Key Insights :
- Strong electron-deficient groups (e.g., nitriles) improve charge separation in CTFs but require complementary donors for optimal efficiency .
MOF Linker Analogs
Research Findings and Performance Data
Photocatalytic Performance (CTF-EDDBN vs. CTF-BDDBN)
| Framework | H₂O₂ Yield (μmol h⁻¹ g⁻¹) | Charge Separation Efficiency | Stability |
|---|---|---|---|
| CTF-EDDBN | 1,240 | High (2e⁻ pathway dominant) | >100 cycles |
| CTF-BDDBN | 680 | Moderate (recombination) | ~50 cycles |
Source : Comparative studies show CTF-EDDBN’s ethyne spacer enables superior charge separation vs. butadiyne in CTF-BDDBN .
MOF Stability and Porosity
| MOF (Linker) | Topology | BET Surface Area (m²/g) | Stability under Bromination |
|---|---|---|---|
| GUF-12 (EDB²⁻) | hcp | 2,890 | Partial degradation |
| UiO-66 (BDC²⁻) | fcu | 1,180 | Stable |
| BUT-30 (dibenzoic acid) | fcu | 3,940 | Stable up to 400°C |
Source : Ethyne-linked dibenzoic acid (BUT-30) achieves higher porosity than BDC²⁻-based MOFs .
Biological Activity
4,4'-(Ethyne-1,2-diyl)dibenzonitrile (DBNE) is a compound that has garnered attention in the fields of organic chemistry and material science due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of 4,4'-(ethyne-1,2-diyl)dibenzonitrile consists of two benzonitrile moieties connected by an ethynyl linker. Its molecular formula is , and it has a molecular weight of 230.26 g/mol. The compound is classified under biphenylethyne derivatives and is often used as a ligand in metal-organic frameworks (MOFs) due to its ditopic nature, allowing for coordination with metal centers .
Synthesis
DBNE can be synthesized through various methods, including the Sonogashira coupling reaction, which involves the reaction of halogenoarenes with terminal ethynyl derivatives. The synthesis process typically yields high purity and good yields, making it suitable for further biological evaluation .
Anticancer Potential
Recent studies have indicated that DBNE exhibits significant anticancer properties. In vitro assays have shown that DBNE can inhibit the proliferation of various cancer cell lines. For instance, it was found to exhibit cytotoxic effects against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
The mechanism by which DBNE exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Research suggests that DBNE may activate caspase pathways leading to programmed cell death. Additionally, it has been observed to inhibit key metabolic enzymes associated with cancer progression, such as acetylcholinesterase (AChE), which plays a role in tumor growth regulation .
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxicity of DBNE against various human cancer cell lines. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| Bel-7402 | 20 | Inhibition of AChE |
| HeLa | 25 | Cell cycle arrest |
Table 1: Cytotoxicity of DBNE against different cancer cell lines.
Case Study 2: Metal Coordination Complexes
Another significant application of DBNE is in the formation of organocobalt complexes. When deposited on Ag(111) surfaces and treated with cobalt atoms, DBNE forms stable coordination complexes that show potential for use in organic synthesis reactions such as Friedel-Crafts reactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4,4'-(ethyne-1,2-diyl)dibenzonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is commonly synthesized via Cu(II)-mediated dehydrogenation of diphenylmethane precursors. For example, a modified procedure involves heating 4-benzylbenzonitrile with Cu(OPiv)₂, t-BuOK, and PivOK in HMPA at 160°C for 12 hours, yielding 28% of the product after purification by prep-TLC . Optimization strategies include adjusting catalyst ratios (e.g., 2.5 eq. Cu(OPiv)₂) and reaction time. Alternative routes using molybdenum alkylidyne complexes (e.g., Mo≡C catalysts) at 60°C achieve 77% yield, highlighting the importance of catalyst selection .
| Synthetic Route | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cu(II)-mediated | Cu(OPiv)₂ | 160°C | 28% | |
| Mo-alkylidyne | Mo≡C | 60°C | 77% |
Q. What spectroscopic techniques are critical for characterizing 4,4'-(ethyne-1,2-diyl)dibenzonitrile, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.43–7.67 ppm (J = 8.4–8.8 Hz) and nitrile carbons at ~118.7 ppm. Discrepancies in splitting patterns may arise from rotational isomerism or impurities .
- PXRD : Confirms crystallinity; deviations from simulated patterns suggest polymorphic variations or solvent inclusion .
- FT-IR : The nitrile stretch (~2169 cm⁻¹) and alkyne C≡C (~2200 cm⁻¹) are diagnostic. Broad O-H peaks (if present) indicate residual solvents .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : It serves as a rigid linker in metal-organic frameworks (MOFs) for gas storage (e.g., H₂ adsorption up to 7.6 kJ/mol in Sc-based MOFs) and oxygen sensing. Its alkyne spacer enables π-conjugation, enhancing charge transport in molecular junctions (e.g., conductance studies using CSAFM) .
Advanced Research Questions
Q. How can researchers design MOFs using 4,4'-(ethyne-1,2-diyl)dibenzonitrile to achieve high thermal/chemical stability?
- Methodological Answer : Zr/Hf-based MOFs (e.g., BUT-30, GUF-12) exhibit stability >400°C due to strong M-O bonds and cluster flexibility. Key steps:
Modulated Synthesis : Use acetic acid and water as modulators to control SBU formation (e.g., [Zr₆O₄(OH)₄] clusters) .
Linker Functionalization : Post-synthetic bromination of the alkyne spacer can enhance stability but risks delamination in hcp-topology MOFs .
Porosity Optimization : BET surface areas >3,940 m²/g are achievable by tuning linker rigidity and cluster connectivity .
| MOF | Topology | BET Surface Area (m²/g) | Application | Stability |
|---|---|---|---|---|
| BUT-30 | fcu | 3,940.6 | H₂ storage | >400°C |
| GUF-12 | hcp | 2,100 | O₂ sensing | Metastable |
Q. How should contradictions in experimental data (e.g., NMR, PXRD) be resolved during structural analysis?
- Methodological Answer :
- NMR Discrepancies : Compare with literature data (e.g., δ 7.43–7.67 ppm for aromatic protons vs. δ 7.39–7.31 ppm in polar solvents ). Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent effects.
- PXRD Mismatches : Simulate patterns with Mercury software to distinguish between framework flexibility (e.g., hcp vs. fcu topologies) and defects .
- Mass Loss in TGA : Residual solvent (<5% mass loss at 150°C) vs. framework collapse (>400°C) .
Q. What computational approaches are suitable for modeling the electronic properties of 4,4'-(ethyne-1,2-diyl)dibenzonitrile in molecular junctions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict HOMO-LUMO gaps (~3.5 eV for nitrile-terminated junctions) .
- NEGF Simulations : Model conductance through the alkyne spacer; compare with experimental CSAFM data (e.g., conductance ~10⁻³ G₀ for CN₂-terminated junctions) .
- MD Simulations : Assess thermal stability of MOF linkers under operational conditions (e.g., 300–500 K) .
Data Contradiction Analysis
Q. Why do certain MOFs with 4,4'-(ethyne-1,2-diyl)dibenzonitrile exhibit inconsistent gas adsorption capacities?
- Methodological Answer : Variability arises from:
Defect Density : Missing linkers/clusters reduce porosity. Quantify via PXRD refinement and N₂ adsorption isotherms .
Activation Protocols : Supercritical CO₂ drying preserves porosity better than vacuum heating .
Framework Interpenetration : Reduces pore volume but enhances selectivity. Confirm via single-crystal XRD .
Experimental Design Considerations
Q. How can researchers mitigate challenges in scaling up MOF synthesis with this linker?
- Methodological Answer :
- Batch Reactor Optimization : Maintain reagent ratios (e.g., ZrCl₄:EDB-H₂ = 1:1.5) and stirring rates to prevent inhomogeneity .
- Post-Synthetic Annealing : Heat at 200°C under N₂ to remove unreacted precursors and stabilize the framework .
- Quality Control : Use TGA-MS to monitor residual solvents and ICP-OES for metal/linker stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
